2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride

CAS No.: 1220034-83-2

Cat. No.: VC2671295

Molecular Formula: C10H21ClN2O

Molecular Weight: 220.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220034-83-2 |

|---|---|

| Molecular Formula | C10H21ClN2O |

| Molecular Weight | 220.74 g/mol |

| IUPAC Name | 2-amino-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O.ClH/c1-8-5-4-6-12(7-8)9(13)10(2,3)11;/h8H,4-7,11H2,1-3H3;1H |

| Standard InChI Key | PTAZWBFAZLARCK-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)C(=O)C(C)(C)N.Cl |

| Canonical SMILES | CC1CCCN(C1)C(=O)C(C)(C)N.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

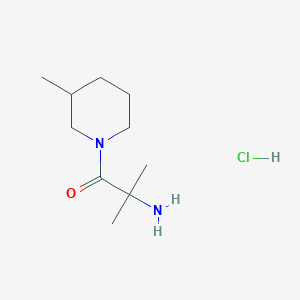

The molecular structure of 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride can be characterized by several key structural elements:

-

A six-membered piperidine ring with a methyl substituent specifically at the 3-position

-

A carbonyl (C=O) group connected to the nitrogen of the piperidine ring, forming an amide-like linkage

-

A quaternary carbon attached to the carbonyl group, bearing an amino group and two methyl substituents

-

The presence of a chloride counterion in the hydrochloride salt form

Based on analysis of similar structures, the molecular formula is estimated to be C10H21ClN2O. This formula accounts for the carbon atoms in the piperidine ring (5), the carbonyl carbon (1), the quaternary carbon (1), and the three methyl groups (3), along with the associated hydrogen atoms, two nitrogen atoms, one oxygen atom, and the chloride counterion.

When compared to the structurally similar 2-Amino-2-methyl-1-(1-piperidinyl)-1-propanone hydrochloride (C9H19ClN2O with a molecular weight of 206.71 g/mol), the addition of a methyl group at the 3-position of the piperidine ring increases the molecular weight and slightly alters the three-dimensional conformation of the molecule.

Physical Properties

The physical properties of 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride can be inferred from similar amino ketone hydrochloride salts:

| Property | Estimated Value | Basis of Estimation |

|---|---|---|

| Physical Appearance | White to off-white crystalline solid | Typical for amino ketone hydrochloride salts |

| Molecular Weight | ~220.74 g/mol | Calculated from estimated molecular formula C10H21ClN2O |

| Melting Point | 180-210°C | Range typically observed for similar hydrochloride salts |

| Solubility | Readily soluble in water, methanol, ethanol; moderately soluble in isopropanol; poorly soluble in non-polar solvents | Characteristic of hydrochloride salts with similar functional groups |

| pH (aqueous solution) | Slightly acidic (4-6) | Typical for amine hydrochloride salts |

| Stability | Stable under standard conditions; hygroscopic; sensitive to prolonged exposure to heat and light | Common properties of related compounds |

The exact values would require experimental determination, but these estimates provide a reasonable approximation based on the well-documented properties of structurally similar compounds.

Chemical Properties

The presence of the methyl group at the 3-position of the piperidine ring likely influences the conformational dynamics of the molecule and may affect its chemical reactivity patterns compared to analogues with different substitution patterns .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride would likely follow pathways similar to those employed for structurally related compounds, with modifications to incorporate the 3-methyl-piperidine moiety. Several potential synthetic approaches can be proposed:

The choice of synthetic route would depend on considerations such as available starting materials, desired scale, equipment limitations, and requirements for purity of the final product.

Industrial Production Methods

For larger-scale production of 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride, more efficient and controlled methods would be necessary. Based on modern approaches to similar compounds, industrial production might employ:

-

Continuous flow chemistry techniques:

-

Utilization of flow reactors to provide better control over reaction parameters

-

Improved heat and mass transfer characteristics compared to batch processes

-

Enhanced safety profile for reactions involving potentially hazardous intermediates

-

Greater reproducibility and consistency in product quality

-

Possibility for inline purification and analysis

-

-

Advanced reactor designs:

-

Use of specialized mixing technologies to improve reaction efficiency

-

Temperature-controlled reaction zones to optimize each step of the synthesis

-

Pressure-resistant systems for reactions requiring elevated pressures

-

Materials of construction selected to minimize side reactions and contamination

-

-

Process optimization strategies:

-

Design of Experiments (DoE) approaches to identify optimal reaction conditions

-

Solvent selection to maximize yield while minimizing environmental impact

-

Catalyst screening to enhance reaction efficiency and selectivity

-

Temperature and residence time optimization

-

Development of efficient work-up and isolation procedures

-

-

Quality control measures:

-

Implementation of in-process controls to monitor reaction progress

-

Analytical methods for purity determination and impurity profiling

-

Specification development for raw materials, intermediates, and final product

-

Validation of critical process parameters to ensure consistency

-

The specific details of an industrial production method would need to be carefully developed and optimized for this particular compound, with special attention to the influence of the 3-methyl substituent on reaction kinetics and product characteristics.

Chemical Reactions

Types of Reactions

Based on its functional groups, 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride can participate in various chemical reactions:

-

Reactions involving the amino group:

-

N-Acylation to form amides

-

N-Alkylation to form secondary and tertiary amines

-

Reductive amination with aldehydes or ketones

-

Formation of imines and Schiff bases

-

Diazotization to form diazonium salts under appropriate conditions

-

-

Reactions at the carbonyl group:

-

Nucleophilic addition to form hemiaminals, hemiketals, or related adducts

-

Reduction to form the corresponding alcohol

-

Wittig and related olefination reactions

-

Aldol and related condensation reactions (limited by steric hindrance)

-

Oxidation to form carboxylic acid derivatives under harsh conditions

-

-

Reactions involving the piperidine ring:

-

N-oxidation of the piperidine nitrogen

-

Ring-opening reactions under strong oxidizing conditions

-

Conformational changes influenced by the 3-methyl substituent

-

Possible dealkylation under specific conditions

-

-

Salt form transformations:

-

Conversion to the free base form under basic conditions

-

Salt metathesis to form different salt forms

-

pH-dependent solubility changes

-

The presence of the 3-methyl substituent on the piperidine ring introduces steric considerations that may influence the rate and selectivity of these reactions compared to compounds with different substitution patterns .

Reaction Mechanisms

The reaction mechanisms involving 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride would follow well-established pathways for the functional groups present:

-

Nucleophilic addition to the carbonyl group:

-

Initial attack by the nucleophile (Nu) at the electrophilic carbonyl carbon

-

Formation of a tetrahedral intermediate with the structure R2C(Nu)(O-)

-

Protonation of the alkoxide to form the alcohol or, in some cases, elimination to form a new functional group

-

The steric hindrance from the geminal dimethyl groups and proximity to the 3-methyl-piperidine moiety would influence the approach trajectory and reaction rate

-

-

Amino group reactions:

-

Nucleophilic attack by the amino nitrogen on electrophiles (E+)

-

For acylation: formation of a tetrahedral intermediate followed by elimination to form the amide

-

For alkylation: direct SN2 displacement or, for hindered electrophiles, SN1 pathways

-

Proton transfers and elimination steps to form the final products

-

-

Acid-base reactions:

-

Protonation/deprotonation of the amino group depending on pH

-

Salt formation and dissociation involving the chloride counterion

-

Equilibria between various protonated species under different pH conditions

-

Biological Activity and Applications

Research Applications

2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride could have various applications in research settings:

-

Medicinal chemistry applications:

-

As a scaffold for the development of novel bioactive compounds

-

In structure-activity relationship studies to investigate the impact of piperidine ring substitution

-

As a tool compound for probing specific biological targets

-

In comparative studies to understand the influence of methyl group position on biological activity

-

-

Synthetic chemistry applications:

-

As a building block for the synthesis of more complex molecules

-

For investigating stereoselective reactions influenced by the 3-methyl substituent

-

In methodology development for functionalization of hindered amino groups

-

As a model compound for studying reaction mechanisms

-

-

Analytical chemistry applications:

-

As a reference standard for the identification and quantification of related compounds

-

For developing and validating analytical methods

-

In studies of mass spectrometric fragmentation patterns of piperidine derivatives

-

For investigating the influence of methyl substitution on chromatographic behavior

-

The unique structural features of this compound, particularly the 3-methyl substituent on the piperidine ring, make it valuable for comparative studies with analogues having different substitution patterns .

Industrial Applications

Potential industrial applications for 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride could include:

-

Pharmaceutical industry:

-

As an intermediate in the synthesis of more complex drug candidates

-

Potentially as a building block for specific classes of therapeutic agents

-

In the development of structure-activity relationships for drug discovery programs

-

As a reference standard for analytical methods

-

-

Chemical industry:

-

As a specialty chemical for specific applications requiring its unique structural features

-

Potentially as a component in catalyst systems for certain chemical transformations

-

As an intermediate in the production of fine chemicals

-

For use in the development of advanced materials with specific properties

-

-

Research and development:

-

As a tool for studying the influence of 3-methyl substitution on piperidine chemistry

-

In comparative studies of reactivity and property relationships

-

For educational purposes in teaching advanced organic chemistry concepts

-

In the development of new synthetic methodologies

-

The specific industrial applications would depend on the unique properties conferred by the 3-methyl substituent and how these compare with other piperidine derivatives with different substitution patterns .

Comparison with Similar Compounds

Structural Analogues

Several structurally related compounds provide useful comparisons with 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride:

-

2-Amino-2-methyl-1-(1-piperidinyl)-1-propanone hydrochloride:

-

Lacks the 3-methyl substituent on the piperidine ring

-

Has molecular formula C9H19ClN2O

-

Molecular weight of 206.71 g/mol

-

Serves as a direct comparison to understand the impact of the 3-methyl substituent

-

-

3-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride:

-

Has the methyl substituent at the 2-position rather than the 3-position

-

Features a different arrangement of the amino group (on a propanone chain rather than directly on the carbonyl-adjacent carbon)

-

Same molecular weight of 206.71 g/mol

-

Provides insight into how the position of substituents affects properties

-

-

2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride:

-

2-Amino-1-(2-ethyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride:

These structural analogues differ primarily in the position and nature of the substituents on the piperidine ring and the arrangement of the amino ketone portion, allowing for systematic comparison of how these structural features influence physical, chemical, and potentially biological properties.

Comparative Analysis of Properties

A comparative analysis of 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride and its structural analogues reveals important structure-property relationships:

The position of the methyl substituent at the 3-position in the target compound would likely result in:

-

Distinct conformational preferences of the piperidine ring compared to 2-substituted analogues

-

Different steric environments around the carbonyl group affecting its reactivity

-

Altered binding characteristics with potential biological targets

-

Unique solubility and crystallization behavior

-

Specific patterns of chemical reactivity in various transformations

These comparisons highlight how seemingly subtle structural differences can lead to significant variations in physical properties, chemical behavior, and potential biological activities .

Current Research and Future Directions

Current research involving compounds structurally similar to 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride suggests several promising directions for investigation:

-

Structure-activity relationship studies:

-

Systematic exploration of how the position of substituents on the piperidine ring affects biological activity

-

Comparison of 3-methyl versus other positions (2-methyl, 4-methyl) for optimal properties

-

Investigation of alternative substituents (ethyl, propyl, halogen) to enhance desired activities

-

Computational modeling to predict activity based on conformational analysis

-

-

Synthetic methodology development:

-

Design of more efficient and selective synthetic routes to 3-substituted piperidine derivatives

-

Application of green chemistry principles to reduce environmental impact of synthesis

-

Development of stereoselective methods for introducing substituents at specific positions

-

Exploration of continuous flow chemistry for improved scalability and reproducibility

-

-

Potential applications in drug discovery:

-

Screening for specific pharmacological activities against defined targets

-

Utilization as a scaffold for developing targeted therapeutic agents

-

Exploration of structure-based drug design using computational approaches

-

Investigation of potential applications in specific therapeutic areas based on preliminary findings

-

-

Analytical method development:

-

Improved techniques for detection and quantification in various matrices

-

Development of specific chromatographic methods for separation from structural isomers

-

Mass spectrometric studies to establish characteristic fragmentation patterns

-

NMR investigations of conformational dynamics influenced by the 3-methyl substituent

-

Future research could focus on:

-

Comprehensive characterization of physical and chemical properties of the specific compound

-

Detailed toxicological profiling to establish safety parameters

-

Investigation of potential biological targets based on structural features

-

Development of practical applications in synthetic chemistry or catalysis

-

Exploration of unexpected properties that may emerge from the unique 3-methyl substitution pattern

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume